Quisqualamine

Catalog No.
S612526
CAS No.
68373-11-5
M.F
C4H7N3O3
M. Wt
145.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quisqualamine

CAS Number

68373-11-5

Product Name

Quisqualamine

IUPAC Name

2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

InChI

InChI=1S/C4H7N3O3/c5-1-2-7-3(8)6-4(9)10-7/h1-2,5H2,(H,6,8,9)

InChI Key

LIPCXBVXQUFCSC-UHFFFAOYSA-N

SMILES

C(CN1C(=O)NC(=O)O1)N

Synonyms

quisqualamine

Canonical SMILES

C(CN1C(=O)NC(=O)O1)N

Quisqualamine is the direct α-decarboxylated analog of the well-known excitatory amino acid agonist, quisqualic acid. Unlike its parent compound which primarily targets glutamate receptors, quisqualamine displays a fundamentally different pharmacological profile.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)] It functions as a central nervous system depressant, acting predominantly as an agonist of the GABAA receptor and, to a lesser extent, the glycine receptor, with negligible interaction observed with ionotropic glutamate or GABAB receptors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)] This distinct mechanism makes it a specific tool for researchers investigating inhibitory neurotransmission pathways, as opposed to the excitotoxic pathways targeted by quisqualic acid.

Direct substitution of quisqualamine with its precursor, quisqualic acid, is invalid for nearly all experimental applications due to their opposing mechanisms of action. Quisqualic acid is a potent agonist of AMPA, kainate, and group I metabotropic glutamate receptors, producing excitotoxic effects.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtC4UuiIhy0L53E8soWo3q3wlg3G6vRkwqNbWg6isOsPZbo04KiSt8JBkLGAdj6L6ICOaa9ce_YIcN0gAKRt6rp5YA2BXmgIuU2kIp6VmeSyA9iSH3ulcuJcGX-jHMAB5N7T5ez5sq)] In stark contrast, the decarboxylation to form quisqualamine inverts its function from excitatory to inhibitory, with activity mediated by GABA and glycine receptors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)] Procuring quisqualamine is therefore a deliberate choice to study inhibitory pathways, whereas using quisqualic acid would activate entirely different and opposing excitatory systems, rendering experimental results non-comparable and invalid.

Elimination of Ionotropic Glutamate Receptor Activity vs. Quisqualic Acid

A critical differentiator for procurement is quisqualamine's lack of activity at the ionotropic glutamate receptors (AMPA, kainate, NMDA) that are strongly activated by its parent compound, quisqualic acid. In vitro studies confirm that the actions of quisqualamine are not affected by the AMPA/kainate receptor antagonist CNQX or the NMDA receptor antagonist DL-AP5.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)] This is in direct contrast to quisqualic acid, which is a potent agonist at AMPA and kainate receptors.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtC4UuiIhy0L53E8soWo3q3wlg3G6vRkwqNbWg6isOsPZbo04KiSt8JBkLGAdj6L6ICOaa9ce_YIcN0gAKRt6rp5YA2BXmgIuU2kIp6VmeSyA9iSH3ulcuJcGX-jHMAB5N7T5ez5sq)]

Evidence DimensionReceptor Activity Profile
Target Compound DataNo interaction with AMPA, kainate, or NMDA receptors; activity is blocked by GABAA antagonists (bicuculline, picrotoxin).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)]
Comparator Or BaselineQuisqualic Acid: Potent agonist for AMPA, kainate, and group I mGluRs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtC4UuiIhy0L53E8soWo3q3wlg3G6vRkwqNbWg6isOsPZbo04KiSt8JBkLGAdj6L6ICOaa9ce_YIcN0gAKRt6rp5YA2BXmgIuU2kIp6VmeSyA9iSH3ulcuJcGX-jHMAB5N7T5ez5sq)]
Quantified DifferenceQualitative functional switch from potent glutamate receptor agonist (Quisqualic Acid) to a selective GABAA/glycine agonist (Quisqualamine).
ConditionsIn vitro preparations of hemisected spinal cord.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)]

This provides a clean experimental tool to probe GABAergic and glycinergic systems without the confounding, and often dominant, excitatory effects of glutamate receptor activation inherent to quisqualic acid.

Process Control: Bypassing Synthesis from a Neurotoxic Precursor

Quisqualamine is the α-decarboxylation product of L-quisqualic acid. While this reaction defines its structure, L-quisqualic acid itself is a potent excitotoxin used to create selective neuronal lesions in research models.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)] The synthesis process requires careful handling of this hazardous precursor and subsequent purification to remove any unreacted starting material, which could produce confounding excitotoxic effects in an experiment designed to study inhibitory pathways.

Evidence DimensionPrecursor Hazard & Process Purity
Target Compound DataProcurement of purified Quisqualamine.
Comparator Or BaselineIn-house synthesis from L-quisqualic acid, a known excitotoxin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)]
Quantified DifferenceEliminates handling of a potent neurotoxin and removes the risk of precursor contamination in the final experimental compound.
ConditionsStandard laboratory synthesis and purification workflow.

Procuring high-purity quisqualamine ensures experimental safety, validity, and reproducibility by eliminating the risks associated with handling a neurotoxic precursor and guaranteeing the absence of confounding excitatory contaminants.

Isolating GABAA and Glycinergic Effects in Neural Circuits

For researchers needing to stimulate inhibitory pathways without activating glutamate receptors, quisqualamine is a specific tool. Its selective agonist activity at GABAA and glycine receptors allows for the study of central depressant effects in models where the confounding excitotoxicity of quisqualic acid would obscure results.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)]

High-Reproducibility Screening for Modulators of Inhibitory Neurotransmission

In assay development and screening workflows, using a pre-synthesized, high-purity agonist is critical for reproducibility. Procuring quisqualamine eliminates the process variability and safety concerns of synthesizing it from its neurotoxic precursor, quisqualic acid, ensuring consistent and reliable data across experiments.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDBQTBGWal9AOeMX2IZp8Jr40mxmEIznq3mBgmhXB9vP3Wwc23oNeyTwUd_Eqx6AcH6DIARiDOANTuKW3_Acsoj8eYezsGzj64JNJbdvPjnmLbZsWOV8jIDdUlypcUknySyoJLeA%3D%3D)]

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

145.04874109 g/mol

Monoisotopic Mass

145.04874109 g/mol

Heavy Atom Count

10

UNII

PJ4RW6N4EA

Other CAS

68373-11-5

Wikipedia

Quisqualamine

Dates

Last modified: 08-15-2023

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